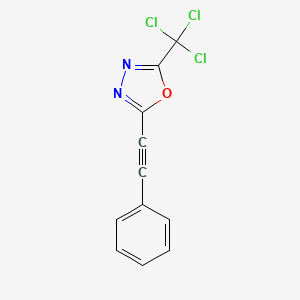
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features both phenylethynyl and trichloromethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with trichloroacetic acid in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反応の分析
Types of Reactions
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the trichloromethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trichloromethyl group.
Major Products
The major products formed from these reactions include carboxylic acids, phenylethyl derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific electronic or photophysical properties
作用機序
The mechanism by which 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues, while the trichloromethyl group can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
類似化合物との比較
Similar Compounds
- 2-(Phenylethynyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(Phenylethynyl)-5-(dichloromethyl)-1,3,4-oxadiazole
- 2-(Phenylethynyl)-5-(bromomethyl)-1,3,4-oxadiazole
Uniqueness
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The trichloromethyl group is highly electronegative, which can influence the compound’s stability and reactivity in various chemical reactions .
特性
CAS番号 |
137888-30-3 |
|---|---|
分子式 |
C11H5Cl3N2O |
分子量 |
287.5 g/mol |
IUPAC名 |
2-(2-phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H5Cl3N2O/c12-11(13,14)10-16-15-9(17-10)7-6-8-4-2-1-3-5-8/h1-5H |
InChIキー |
ALCCMGHQXWDTFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=NN=C(O2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
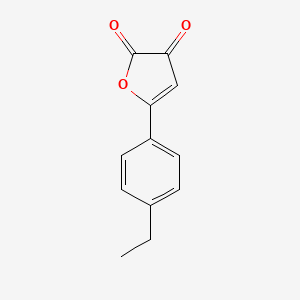

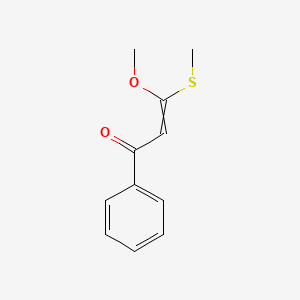


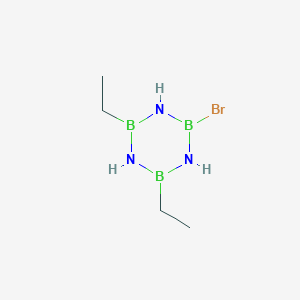
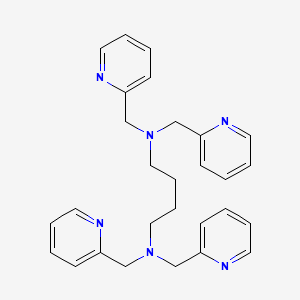
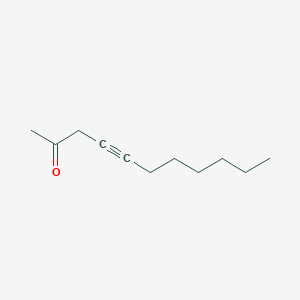
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
